4,4'-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline)
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Overview
Description
4,4’-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline) is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is known for its complex molecular arrangement, which includes a nitrophenyl group and two chloroaniline groups connected via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline) typically involves the reaction of 3-nitrobenzaldehyde with 2-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. These methods ensure that the compound can be produced in large quantities while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline) undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4,4’-[(3-aminophenyl)methanediyl]bis(2-chloroaniline), while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
4,4’-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylene-bis(2-chloroaniline): Similar in structure but lacks the nitrophenyl group.
3,3’-Dichloro-4,4’-diaminodiphenylmethane: Another related compound with different substituents.
Uniqueness
4,4’-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline) is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[(4-amino-3-chlorophenyl)-(3-nitrophenyl)methyl]-2-chloroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c20-15-9-12(4-6-17(15)22)19(13-5-7-18(23)16(21)10-13)11-2-1-3-14(8-11)24(25)26/h1-10,19H,22-23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBXTLMPVLGSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=CC(=C(C=C2)N)Cl)C3=CC(=C(C=C3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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